Reduced Systemic Bioavailability of Active Chloramphenicol from Intravenous Succinate Prodrug Compared to Oral Palmitate
The relative bioavailability of active chloramphenicol from intravenously administered chloramphenicol succinate is significantly lower than that from orally administered chloramphenicol palmitate. In a direct comparative study of 18 children (ages 2 months to 14 years) under steady-state conditions, the mean AUC for active chloramphenicol was 78 mg·hr/L for the intravenous succinate route versus 110 mg·hr/L for the oral palmitate route [1]. This difference is attributed to the renal excretion of unhydrolyzed chloramphenicol succinate, accounting for a mean loss of 36% of the intravenous dose [1].
| Evidence Dimension | Bioavailability (AUC of active chloramphenicol) |
|---|---|
| Target Compound Data | 78 mg·hr/L (IV chloramphenicol succinate) |
| Comparator Or Baseline | 110 mg·hr/L (oral chloramphenicol palmitate) |
| Quantified Difference | Relative bioavailability of succinate is 70% of palmitate; mean loss of 36% of IV dose in urine as unhydrolyzed prodrug |
| Conditions | Steady-state pharmacokinetic study in 18 pediatric patients (2 months-14 years) |
Why This Matters
This quantitative deficit in active drug exposure necessitates careful dose adjustment and therapeutic drug monitoring when using chloramphenicol succinate, particularly in critically ill patients where the oral route is not available.
- [1] Kauffman RE, Thirumoorthi MC, Buckley JA, Aravind MK, Dajani AS. Relative bioavailability of intravenous chloramphenicol succinate and oral chloramphenicol palmitate in infants and children. J Pediatr. 1981 Dec;99(6):963-7. doi: 10.1016/s0022-3476(81)80034-0. PMID: 7310593. View Source
